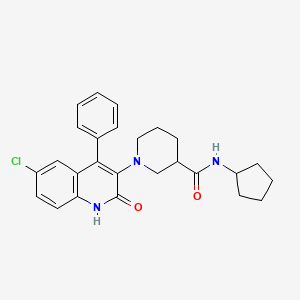methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B10864501.png)
N-{[5-(Morpholin-4-YL)-1,3,4-oxadiazol-2-YL](phenyl)methyl}-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-(Morpholin-4-YL)-1,3,4-oxadiazol-2-YLmethyl}-2H-1,3-benzodioxole-5-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, an oxadiazole ring, and a benzodioxole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-(Morpholin-4-YL)-1,3,4-oxadiazol-2-YLmethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the morpholine and oxadiazole intermediates, followed by their coupling with the benzodioxole moiety. Common reagents used in these reactions include hydrazine hydrate, phenyl isocyanate, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: N-{5-(Morpholin-4-YL)-1,3,4-oxadiazol-2-YLmethyl}-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, N-{5-(Morpholin-4-YL)-1,3,4-oxadiazol-2-YLmethyl}-2H-1,3-benzodioxole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{5-(Morpholin-4-YL)-1,3,4-oxadiazol-2-YLmethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Uniqueness: N-{5-(Morpholin-4-YL)-1,3,4-oxadiazol-2-YLmethyl}-2H-1,3-benzodioxole-5-carboxamide stands out due to its combination of a morpholine ring, an oxadiazole ring, and a benzodioxole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N4O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)-phenylmethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H20N4O5/c26-19(15-6-7-16-17(12-15)29-13-28-16)22-18(14-4-2-1-3-5-14)20-23-24-21(30-20)25-8-10-27-11-9-25/h1-7,12,18H,8-11,13H2,(H,22,26) |
InChI Key |
XFVUPGYGYQIQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)C(C3=CC=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(acetylcarbamothioyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B10864423.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864427.png)
![N-cyclopentyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10864447.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B10864453.png)
![N-(4-chlorobenzyl)-2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10864454.png)
![1-[1-hydroxy-3-(4-methylphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B10864457.png)

![2-(benzylsulfanyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10864465.png)
![2-({5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-[3-(propan-2-yloxy)propyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B10864484.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10864495.png)
![2-Phenyl-4-[3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B10864496.png)
![N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide](/img/structure/B10864503.png)
![2-{1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10864506.png)
![3-amino-6-methyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10864507.png)
